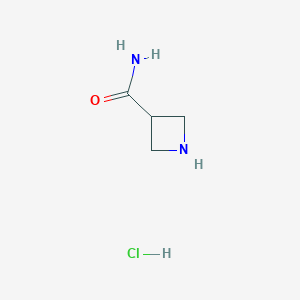
Clorhidrato de azetidina-3-carboxamida
Descripción general
Descripción
Azetidine-3-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of the azetidine ring imparts distinct chemical properties, making it a valuable building block in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Azetidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structure.
Mecanismo De Acción
Target of Action
Azetidine-3-carboxamide hydrochloride is a four-membered nitrogen-containing heterocycle Azetidines are known to be used in organic synthesis and medicinal chemistry , suggesting that they may interact with a variety of biological targets.
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines have been used in various applications, including drug discovery, polymerization, and as chiral templates . This suggests that they may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
25.4 kcal/mol , which may influence its pharmacokinetic properties.
Result of Action
Azetidines have been used in the synthesis of bioactive molecules and natural products , suggesting that they may have significant biological effects.
Action Environment
The stability of azetidines is higher than that of related aziridines , which may suggest that they are relatively stable under a variety of environmental conditions.
Análisis Bioquímico
Biochemical Properties
Azetidine-3-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, azetidine-3-carboxamide hydrochloride can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
Azetidine-3-carboxamide hydrochloride has notable effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and differentiation. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, azetidine-3-carboxamide hydrochloride can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of azetidine-3-carboxamide hydrochloride involves its interaction with various biomolecules. It can bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcription of genes regulated by STAT3, leading to altered cellular responses . Additionally, azetidine-3-carboxamide hydrochloride can inhibit the activity of certain kinases, further modulating cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azetidine-3-carboxamide hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that azetidine-3-carboxamide hydrochloride can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and activity may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of azetidine-3-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Azetidine-3-carboxamide hydrochloride is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics and overall efficacy in vivo.
Transport and Distribution
Within cells and tissues, azetidine-3-carboxamide hydrochloride is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution can also be affected by its interactions with binding proteins in the bloodstream .
Subcellular Localization
The subcellular localization of azetidine-3-carboxamide hydrochloride can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetidine-3-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, azetidine derivatives can be prepared via copper-catalyzed multicomponent reactions involving terminal alkynes, sulfonyl azides, and carbodiimides . Another method includes the ring-opening polymerization of azetidine monomers, which can be initiated by various catalysts such as methyl triflate .
Industrial Production Methods
Industrial production of azetidine-3-carboxamide hydrochloride often involves optimizing the synthetic routes for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of this compound on a larger scale. The specific details of industrial methods are typically proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Azetidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert azetidine-3-carboxamide hydrochloride into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction can produce more saturated azetidine compounds. Substitution reactions can lead to a variety of functionalized azetidine derivatives.
Comparación Con Compuestos Similares
Azetidine-3-carboxamide hydrochloride can be compared with other similar nitrogen-containing heterocycles:
Pyrrolidines: These five-membered ring compounds are less strained and more stable, with different reactivity profiles compared to azetidines.
2-Azetidinones:
The uniqueness of azetidine-3-carboxamide hydrochloride lies in its balance of ring strain and stability, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
azetidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHAZJRRJVJSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630068 | |
| Record name | Azetidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124668-45-7 | |
| Record name | Azetidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)





